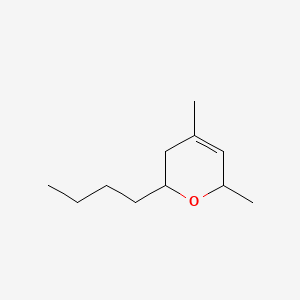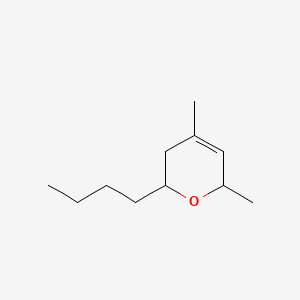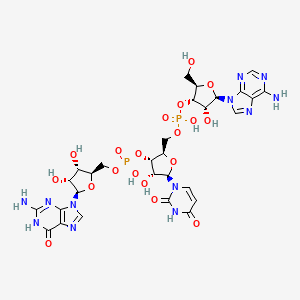
ApUpG
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenylyl(3’-5’)uridylyl(3’-5’)guanosine, commonly referred to as ApUpG, is a trinucleotide composed of adenosine, uridine, and guanosine linked through phosphodiester bonds. This compound is a type of polyribonucleotide, which plays a crucial role in various biological processes, including the synthesis of RNA and the regulation of gene expression.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
ApUpG can be synthesized through a series of enzymatic reactions involving specific nucleotides and enzymes. One common method involves the use of ribonuclease T1 to catalyze the formation of the trinucleotide from its mononucleotide components. The reaction mixture typically contains Tris-HCl buffer (pH 8.1), magnesium acetate, copper sulfate, guanosine diphosphate (GDP), and adenosine uridine (ApU) in the presence of ribonuclease T1 .
Industrial Production Methods
Industrial production of this compound involves large-scale enzymatic synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the purification of the synthesized trinucleotide through chromatographic techniques such as ion-exchange chromatography and high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
ApUpG undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. These reactions are essential for its role in biological systems and its applications in scientific research.
Common Reagents and Conditions
Substitution: Various nucleophiles can react with the aldehyde groups formed during oxidation to produce substituted derivatives of this compound.
Major Products Formed
The major products formed from these reactions include dialdehyde derivatives, substituted nucleotides, and other modified trinucleotides, which are useful for further biochemical studies and applications.
Applications De Recherche Scientifique
ApUpG has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
RNA Sequencing: This compound is used as a model compound for studying RNA sequencing and the analysis of polyribonucleotides.
Gene Expression Studies: It serves as a substrate for investigating the mechanisms of gene expression and regulation.
Drug Development: this compound is utilized in the development of nucleotide-based drugs and therapeutic agents.
Biochemical Research: It is employed in various biochemical assays to study enzyme kinetics, nucleic acid interactions, and other molecular processes.
Mécanisme D'action
The mechanism of action of ApUpG involves its interaction with specific molecular targets and pathways within biological systems. This compound can bind to RNA polymerase and other nucleic acid-binding proteins, influencing the transcription and translation processes. The compound’s effects are mediated through its ability to form stable complexes with these proteins, thereby modulating their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenylyl(3’-5’)adenylyl(3’-5’)adenosine (ApApA): Similar in structure but composed of three adenosine units.
Adenylyl(3’-5’)adenylyl(3’-5’)guanosine (ApApG): Contains two adenosine units and one guanosine unit.
Uridylyl(3’-5’)uridylyl(3’-5’)guanosine (UpUpG): Composed of two uridine units and one guanosine unit.
Uniqueness of ApUpG
This compound is unique due to its specific sequence of adenosine, uridine, and guanosine, which allows it to interact with a distinct set of molecular targets and participate in unique biochemical pathways. This specificity makes it a valuable tool for studying RNA-related processes and developing nucleotide-based therapeutics .
Propriétés
Numéro CAS |
3494-35-7 |
|---|---|
Formule moléculaire |
C29H36N12O19P2 |
Poids moléculaire |
918.6 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-3-[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C29H36N12O19P2/c30-21-13-22(33-6-32-21)40(7-34-13)27-17(46)19(9(3-42)56-27)59-62(52,53)55-5-11-20(18(47)26(58-11)39-2-1-12(43)36-29(39)49)60-61(50,51)54-4-10-15(44)16(45)25(57-10)41-8-35-14-23(41)37-28(31)38-24(14)48/h1-2,6-11,15-20,25-27,42,44-47H,3-5H2,(H,50,51)(H,52,53)(H2,30,32,33)(H,36,43,49)(H3,31,37,38,48)/t9-,10-,11-,15-,16-,17-,18-,19-,20-,25-,26-,27-/m1/s1 |
Clé InChI |
IPRPWOOUPLMMGU-POYLIAOGSA-N |
SMILES isomérique |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=NC5=C(N=CN=C54)N)CO)OP(=O)(O)OC[C@@H]6[C@H]([C@H]([C@@H](O6)N7C=NC8=C7N=C(NC8=O)N)O)O)O |
SMILES canonique |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)CO)OP(=O)(O)OCC6C(C(C(O6)N7C=NC8=C7N=C(NC8=O)N)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[cyclopropane-1,5-[7]oxa[2]azabicyclo[2.2.1]heptane]](/img/structure/B13748529.png)
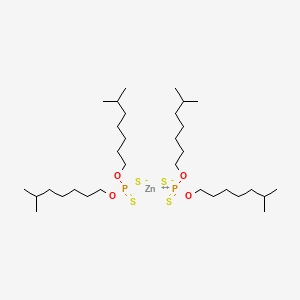
![N-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]phthalimide](/img/structure/B13748535.png)
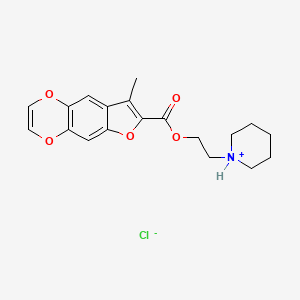
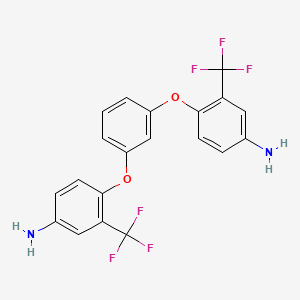

![sodium;2-[(2E)-2-benzylidenehydrazinyl]-4-sulfobenzoic acid](/img/structure/B13748546.png)

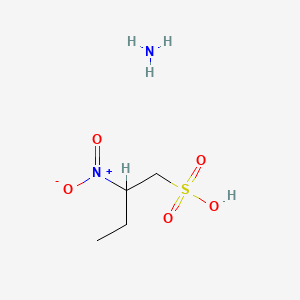
![N-(4-Chloro-2-methylphenyl)-3-hydroxy-4-[(2-methylphenyl)azo]naphthalene-2-carboxamide](/img/structure/B13748554.png)
